2-Butylazetidine
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Overview
Description
2-Butylazetidine is a four-membered nitrogen-containing heterocycle, part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. The presence of a butyl group at the 2-position further modifies its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts can rapidly produce bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-Butylazetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butylazetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them reactive intermediates, capable of undergoing ring-opening reactions that can interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to their observed biological effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 2-Butylazetidine’s four-membered ring structure provides a balance between stability and reactivity, making it more stable than aziridines but more reactive than pyrrolidines. This unique combination allows for its versatile applications in various fields .
Biological Activity
2-Butylazetidine is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a four-membered ring structure containing a nitrogen atom. Its molecular formula is C7H13N, and it features a butyl group attached to the azetidine ring, influencing its reactivity and biological interactions.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound and its derivatives against various cancer cell lines. For instance, a study evaluating azetidine derivatives demonstrated significant cytotoxicity against the HL-60 human tumor cell line, with IC50 values indicating potent activity in submicromolar ranges for certain derivatives .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.41 ± 0.04 | HL-60 (human leukemia) |
Cyclobutene derivative | 0.35 | HL-60 (human leukemia) |
The mechanism through which this compound exerts its cytotoxic effects involves interference with cellular processes such as cell envelope biogenesis in mycobacteria. Studies suggest that azetidine derivatives inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis by disrupting essential cellular functions .
Case Studies
-
Cytotoxic Activity Against Cancer Cells :
- A comprehensive study assessed various azetidine derivatives, including this compound, for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the azetidine ring significantly impacted the compounds' efficacy, with some derivatives showing enhanced activity compared to others .
-
Antimycobacterial Activity :
- Another significant research effort focused on the antimycobacterial properties of azetidines, where this compound was tested against M. bovis BCG strains. The findings revealed that specific structural modifications could enhance potency, with some derivatives exhibiting up to three-fold increases in activity compared to the parent compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how different substituents on the azetidine ring affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups or bulky substituents can enhance cytotoxicity. For example, derivatives with bromo or trifluoromethyl groups at specific positions showed improved activity against resistant strains .
- Ring Modifications : Alterations in the azetidine ring structure have been shown to affect both cytotoxicity and selectivity towards cancerous cells versus normal cells.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3 |
InChI Key |
ZGRKUVWWFYACID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCN1 |
Origin of Product |
United States |
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